1-(5-fluoropyridin-2-yl)-3-[1-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)ethyl]urea
Description
1-(5-fluoropyridin-2-yl)-3-[1-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)ethyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)-3-[1-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN6O2/c1-6(9-16-17-11(20)18(9)2)14-10(19)15-8-4-3-7(12)5-13-8/h3-6H,1-2H3,(H,17,20)(H2,13,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVBCMMFYKSSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=O)N1C)NC(=O)NC2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoropyridin-2-yl)-3-[1-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)ethyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluoropyridine Intermediate:
Formation of the Triazole Intermediate: The triazole ring is synthesized separately, often through a cyclization reaction involving hydrazine and an appropriate carbonyl compound.
Coupling Reaction: The fluoropyridine and triazole intermediates are then coupled using a urea-forming reaction, typically involving a carbodiimide reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes:
Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes.
Purification Techniques: Utilizing chromatography and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoropyridin-2-yl)-3-[1-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(5-fluoropyridin-2-yl)-3-[1-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-fluoropyridin-2-yl)-3-[1-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)ethyl]urea involves its interaction with specific molecular targets. The fluoropyridine and triazole moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-fluoro-4-methyl-pentyl)-1H-pyrimidin-2-one
- 5-fluoro-6-methyl-pyrimidin-4-ol
- 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
1-(5-fluoropyridin-2-yl)-3-[1-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)ethyl]urea is unique due to its combination of a fluoropyridine and a triazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
